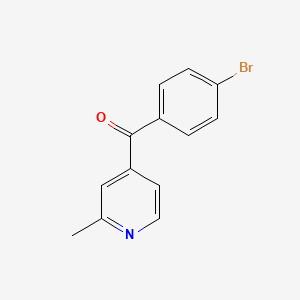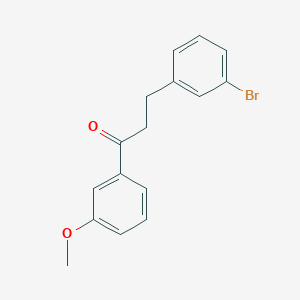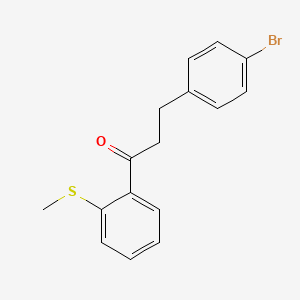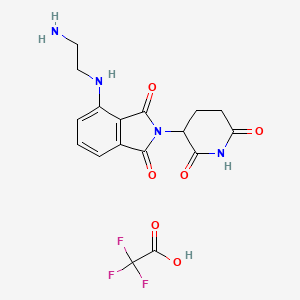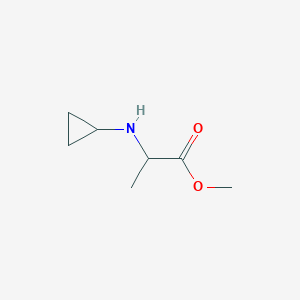
Methyl 2-(cyclopropylamino)propanoate
Übersicht
Beschreibung
“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . It has a molecular weight of 143.19 and its IUPAC name is methyl 2-(cyclopropylamino)propanoate .
Synthesis Analysis
The synthesis of propanol from propanoic acid involves two steps . The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate . The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis
The InChI code for “Methyl 2-(cyclopropylamino)propanoate” is 1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3 .Chemical Reactions Analysis
Esters, such as “Methyl 2-(cyclopropylamino)propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Physical And Chemical Properties Analysis
“Methyl 2-(cyclopropylamino)propanoate” is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . It is a liquid at room temperature .
“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . While specific applications of this compound are not readily available, it’s important to note that compounds like these can have a variety of uses in scientific research, depending on their properties.
One potential area of application could be in the synthesis of polymers. For example, similar compounds, such as the methyl ester of 2-methylpropenoic acid (methyl methacrylate), are used in the production of polymers like polymethyl methacrylate (PMMA), also known as acrylic or acrylic glass . PMMA is used in a wide range of applications, including in the manufacture of baths and other sanitary ware, illuminated signs, car lights, and domestic lighting. Special grades of PMMA are also used in the production of false teeth and eyes, and as a major component of bone cements .
“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . While specific applications of this compound are not readily available, it’s important to note that compounds like these can have a variety of uses in scientific research, depending on their properties.
One potential area of application could be in the synthesis of polymers. For example, similar compounds, such as the methyl ester of 2-methylpropenoic acid (methyl methacrylate), are used in the production of polymers like polymethyl methacrylate (PMMA), also known as acrylic or acrylic glass . PMMA is used in a wide range of applications, including in the manufacture of baths and other sanitary ware, illuminated signs, car lights, and domestic lighting. Special grades of PMMA are also used in the production of false teeth and eyes, and as a major component of bone cements .
Safety And Hazards
“Methyl 2-(cyclopropylamino)propanoate” is classified as a dangerous substance . It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for “Methyl 2-(cyclopropylamino)propanoate” are not explicitly mentioned in the search results .
Eigenschaften
IUPAC Name |
methyl 2-(cyclopropylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOGZMWLQGAHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylamino)propanoate | |
CAS RN |
1228120-96-4 | |
| Record name | methyl 2-(cyclopropylamino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

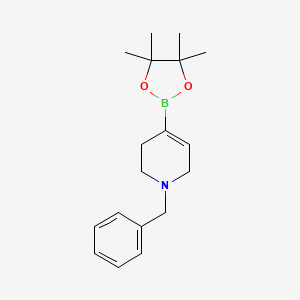
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)

